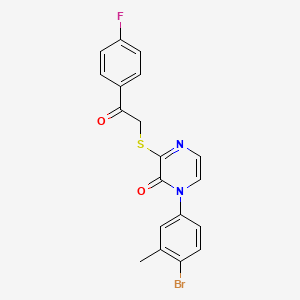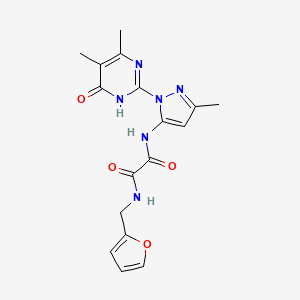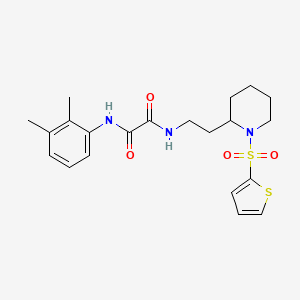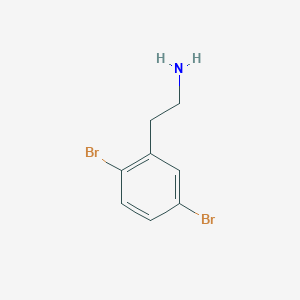![molecular formula C12H10N4OS B2697182 6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 2379994-88-2](/img/structure/B2697182.png)
6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Several synthetic approaches exist for the preparation of triazolothiadiazine derivatives. These methods involve cyclization reactions and fusion of triazole and thiadiazine rings. Notably, the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters leads to the annulation of the triazole ring on the thiadiazole core .
Molecular Structure Analysis
The molecular structure of 6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol consists of a triazolothiadiazine nucleus. This core is characterized by its ability to manifest substituents around a defined three-dimensional scaffold. The fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring result in four isomeric structural variants .
Chemical Reactions Analysis
Research has explored the chemical reactivity of related compounds. For instance, pyrazolyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-pyran-2-one derivatives were synthesized and evaluated for their antibacterial and antifungal activities .
科学的研究の応用
Synthesis and Characterization
Research has focused on synthesizing and characterizing pyridazine derivatives due to their biological properties. Studies involve synthesis techniques, crystal structure characterization, density functional theory (DFT) calculations, and Hirshfeld surface analysis. These compounds are synthesized and characterized by spectroscopic methods and crystallography, providing insights into their structural and electronic properties, which are crucial for understanding their interactions with biological targets (Sallam et al., 2021).
Antitumor Activity
Derivatives of 6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol have been synthesized and shown to exhibit antitumor activity against various cancer cell lines. The antineoplastic activity of these compounds suggests their promise as core structures for developing new anticancer agents. This indicates a potential for these compounds to serve as a basis for new therapeutic options in cancer treatment (Yanchenko et al., 2020).
Antibacterial and Antioxidant Activities
Studies also reveal that these derivatives possess antibacterial and antioxidant properties. The evaluation of these activities is crucial for developing new drugs that can combat resistant strains of bacteria and reduce oxidative stress in cells. These compounds have been analyzed for their efficacy against specific bacteria and their capacity to act as antioxidants, highlighting their potential in developing treatments for infections and diseases caused by oxidative damage (Anusevičius et al., 2015).
Antimicrobial Activity
Some novel fused heterocyclic derivatives of 1,2,4-triazolo[3,4-b][1,3,4] thiadiazine have been synthesized and shown promising antimicrobial activity. This activity is significant for the development of new antimicrobial agents, which are desperately needed in the face of rising antibiotic resistance (Sahu et al., 2014).
将来の方向性
特性
IUPAC Name |
6-(2-methoxyphenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-17-10-5-3-2-4-8(10)9-6-7-11-13-14-12(18)16(11)15-9/h2-7H,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEXDRPDPJLBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NNC3=S)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2697100.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2697101.png)




![Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)](/img/no-structure.png)

![6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697108.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2697110.png)
![3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2697111.png)

